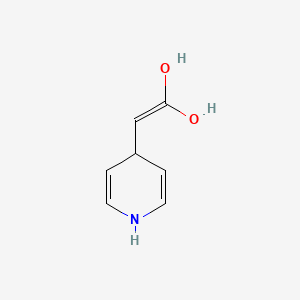
2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol is a compound that belongs to the class of 1,4-dihydropyridines. These compounds are known for their significant biological and pharmaceutical properties. The 1,4-dihydropyridine scaffold is a prominent structure in many drugs, including calcium channel blockers used to treat hypertension . The presence of the ethene-1,1-diol moiety adds unique chemical properties to this compound, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol typically involves multicomponent reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia . The reaction is usually carried out in ethanol under reflux conditions. The use of various catalysts and reaction systems has been explored to improve the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of 1,4-dihydropyridines, including this compound, often employs green synthetic methodologies. These methods aim to reduce the environmental impact by using less hazardous reagents and solvents . One-pot multicomponent reactions are favored in industrial settings due to their simplicity and efficiency .
化学反応の分析
Types of Reactions
2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the ethene-1,1-diol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted products depending on the nucleophile used .
科学的研究の応用
2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol involves its interaction with various molecular targets. The 1,4-dihydropyridine moiety is known to interact with calcium channels, inhibiting calcium influx into cells. This action is particularly relevant in the context of cardiovascular drugs, where it helps to lower blood pressure . The ethene-1,1-diol moiety may also contribute to the compound’s antioxidant properties by scavenging free radicals .
類似化合物との比較
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar 1,4-dihydropyridine structure.
Amlodipine: Another calcium channel blocker used to treat hypertension.
2-(1,2-Dihydropyridin-2-yl)ethene-1,1-diol: A compound with a similar structure but different regioisomerism.
Uniqueness
2-(1,4-Dihydropyridin-4-yl)ethene-1,1-diol is unique due to the presence of the ethene-1,1-diol moiety, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various fields .
特性
CAS番号 |
830327-04-3 |
|---|---|
分子式 |
C7H9NO2 |
分子量 |
139.15 g/mol |
IUPAC名 |
2-(1,4-dihydropyridin-4-yl)ethene-1,1-diol |
InChI |
InChI=1S/C7H9NO2/c9-7(10)5-6-1-3-8-4-2-6/h1-6,8-10H |
InChIキー |
AWMCUKYQLWMHNH-UHFFFAOYSA-N |
正規SMILES |
C1=CNC=CC1C=C(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


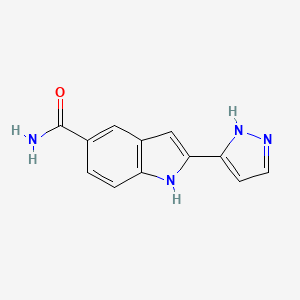
![5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide](/img/structure/B14206451.png)

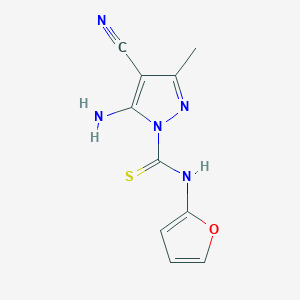
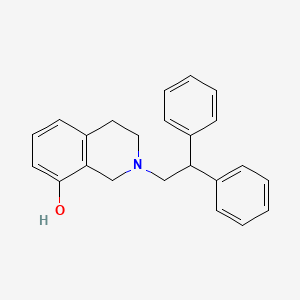
![2,2'-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid)](/img/structure/B14206479.png)
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dithione](/img/structure/B14206487.png)
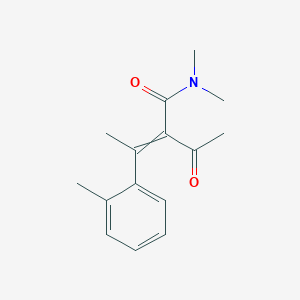
![1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene](/img/structure/B14206501.png)
![1-{[1-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-en-1-yl]oxy}-2-iodobenzene](/img/structure/B14206502.png)
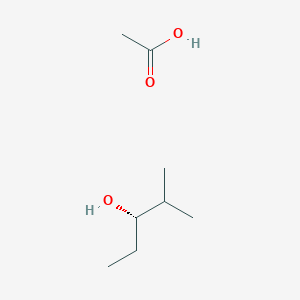
![3-(Thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine](/img/structure/B14206526.png)
![3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14206537.png)
![2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane](/img/structure/B14206545.png)
